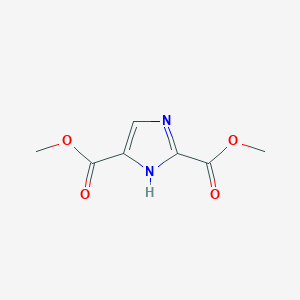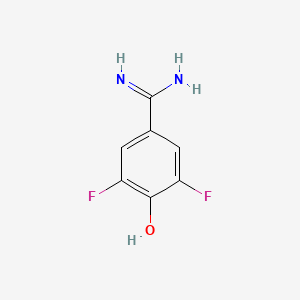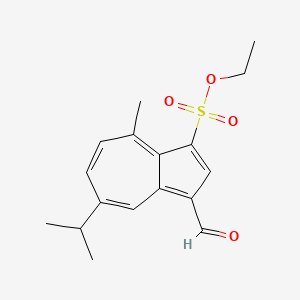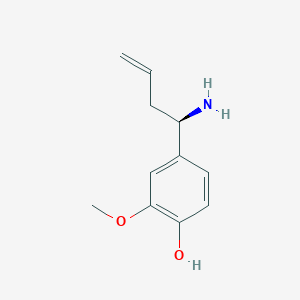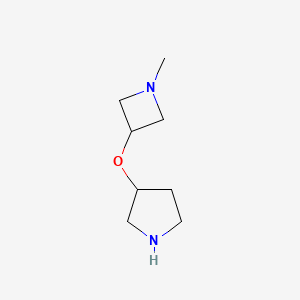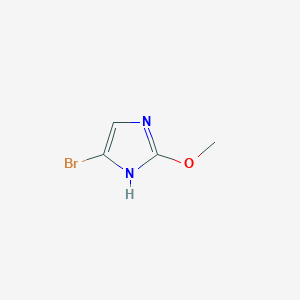
5-Bromo-2-methoxy-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-methoxy-1H-imidazole: is a heterocyclic organic compound that features a five-membered imidazole ring substituted with a bromine atom at the 5-position and a methoxy group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxy-1H-imidazole typically involves the bromination of 2-methoxy-1H-imidazole. One common method includes the use of bromine in the presence of a catalyst such as iron powder. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-methoxy-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include nucleophiles like sodium azide or potassium thiocyanate, often in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products:
Substitution Reactions: Products include various substituted imidazoles depending on the nucleophile used.
Oxidation Reactions: Products may include imidazole N-oxides or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2-methoxy-1H-imidazole is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial or anticancer properties .
Industry: The compound is used in the development of materials with specific properties, such as polymers or catalysts. Its unique structure allows for the creation of materials with enhanced performance characteristics .
Wirkmechanismus
The mechanism of action of 5-Bromo-2-methoxy-1H-imidazole in biological systems involves its interaction with specific molecular targets. The imidazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their function. The bromine atom and methoxy group can modulate the compound’s electronic properties, affecting its reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-1H-imidazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromo-1H-imidazole: Lacks the methoxy group, which affects its solubility and interaction with biological targets.
5-Bromo-2-methyl-1H-imidazole: Substitutes the methoxy group with a methyl group, altering its electronic properties and reactivity.
Eigenschaften
Molekularformel |
C4H5BrN2O |
|---|---|
Molekulargewicht |
177.00 g/mol |
IUPAC-Name |
5-bromo-2-methoxy-1H-imidazole |
InChI |
InChI=1S/C4H5BrN2O/c1-8-4-6-2-3(5)7-4/h2H,1H3,(H,6,7) |
InChI-Schlüssel |
ZGHHXZLZFFLSJY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B12976301.png)
